1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a pentyl side chain, and a benzo[d][1,3]dioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Synthesis of the 1,2,4-oxadiazole ring: This step often involves the reaction of a nitrile with hydroxylamine.
Coupling of the benzo[d][1,3]dioxole and 1,2,4-oxadiazole moieties: This is typically done using a base such as Cs2CO3 in a solvent like toluene.
Formation of the quinazoline core: This can be synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the pentyl side chain: This is usually done via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), often in an alkaline solution.
Reduction: Sodium borohydride (NaBH4) in a suitable solvent.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and have various biological activities.
Uniqueness
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C23H22N4O5 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3 |
InChI Key |
IDZFWPCACVMJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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